molecular formula C13H8N2O2 B366859 2-Pyridin-4-yl-3,1-benzoxazin-4-one CAS No. 57696-11-4

2-Pyridin-4-yl-3,1-benzoxazin-4-one

Cat. No.: B366859
CAS No.: 57696-11-4
M. Wt: 224.21g/mol
InChI Key: XBLCWAWOPGTMSA-UHFFFAOYSA-N
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Description

2-Pyridin-4-yl-3,1-benzoxazin-4-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by a benzoxazinone core structure fused with a pyridine ring, making it a versatile scaffold for various chemical modifications and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridin-4-yl-3,1-benzoxazin-4-one typically involves the cyclization of N-acylated anthranilic acid derivatives. One effective method is the one-pot synthesis using the iminium cation from a mixture of cyanuric chloride and dimethylformamide as a cyclizing agent. This method allows for the high-yield production of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale cyclodehydration reactions using cyclizing agents such as acetic anhydride, polyphosphoric acid, sulfuric acid, and pyridine. These methods are optimized for high yield and efficiency, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Pyridin-4-yl-3,1-benzoxazin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The benzoxazinone ring allows for substitution reactions, particularly at the nitrogen and oxygen atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure high selectivity and yield .

Major Products Formed

Major products formed from these reactions include various substituted benzoxazinones, oxidized derivatives, and reduced forms of the compound. These products are often used as intermediates in further chemical synthesis .

Scientific Research Applications

2-Pyridin-4-yl-3,1-benzoxazin-4-one has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Pyridin-4-yl-3,1-benzoxazin-4-one is unique due to its specific structure that allows for versatile chemical modifications and its potent inhibitory effects on enzymes like human neutrophil elastase. This makes it a valuable compound in both research and industrial applications .

Biological Activity

2-Pyridin-4-yl-3,1-benzoxazin-4-one is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activities, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound belongs to the class of benzoxazinones, characterized by a benzene ring fused to an oxazine ring. The specific substitution at the pyridine and benzoxazinone moieties contributes to its unique biological properties.

Antimicrobial Activity

Research indicates that derivatives of benzoxazinones exhibit antimicrobial properties. For instance, studies have shown that certain analogs demonstrate significant activity against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes.

Cytotoxicity

This compound has been evaluated for cytotoxic effects against cancer cell lines. In one study, related compounds showed cytotoxicity with an ID50 value of approximately 9.9 µM in P388 cells, indicating potential as an anticancer agent . This cytotoxicity is often attributed to the compound's ability to interfere with cell cycle progression and induce apoptosis.

Inhibition of Serine Proteases

The compound has shown promise as an inhibitor of human neutrophil elastase (HNE), a serine protease implicated in inflammatory diseases. Molecular modeling studies suggest that this compound derivatives can effectively bind to the active site of HNE, potentially leading to the development of anti-inflammatory therapeutics .

The biological activity of this compound is primarily mediated through its interaction with specific biological targets:

  • Inhibition of ATM Kinase : The compound acts as a selective inhibitor of Ataxia Telangiectasia Mutated (ATM) kinase, which plays a critical role in the DNA damage response (DDR) pathway. Inhibition leads to an accumulation of DNA damage, making it a candidate for cancer therapy.
  • Serine Protease Inhibition : By binding to serine proteases like HNE, the compound can modulate inflammatory responses, indicating its potential use in treating conditions such as chronic obstructive pulmonary disease (COPD) and other inflammatory disorders .

Pharmacokinetics

Preclinical pharmacokinetic studies suggest that this compound possesses favorable ADME (Absorption, Distribution, Metabolism, Excretion) properties. The compound shows good bioavailability and low predicted clinical doses, enhancing its therapeutic potential.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

  • Study on Cytotoxicity : A structure-activity relationship (SAR) study revealed that modifications at specific positions on the benzoxazinone scaffold could enhance cytotoxicity against cancer cells. For example, compounds with substitutions at the 5 and 7 positions exhibited improved potency against P388 cells .
  • Antimicrobial Evaluation : A series of benzoxazinone derivatives were tested for antimicrobial efficacy against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications significantly increased antimicrobial activity compared to parent compounds .

Summary Table of Biological Activities

Activity Mechanism Reference
AntimicrobialDisruption of cell membranes
CytotoxicityInduction of apoptosis
Serine protease inhibitionBinding to HNE active site
ATM kinase inhibitionDisruption of DNA damage response

Properties

IUPAC Name

2-pyridin-4-yl-3,1-benzoxazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O2/c16-13-10-3-1-2-4-11(10)15-12(17-13)9-5-7-14-8-6-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBLCWAWOPGTMSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC(=N2)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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